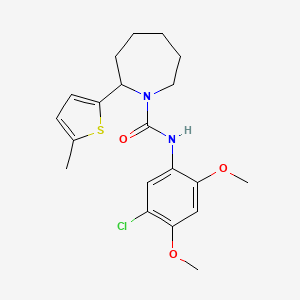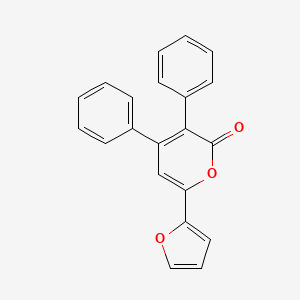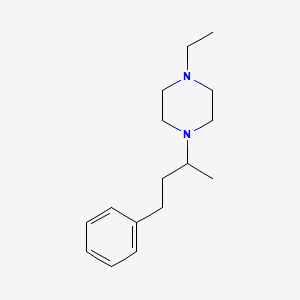
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. This compound has been extensively studied for its potential use in treating opioid addiction and pain management.
作用機序
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic and rewarding effects of opioids. By blocking the mu-opioid receptor, this compound prevents the activation of the reward pathway in the brain, reducing the reinforcing effects of opioids. This compound also reduces the analgesic effects of opioids, making it a potential treatment for opioid-induced hyperalgesia.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not produce any significant side effects in animal models. It does not produce any respiratory depression, which is a common side effect of opioids. This compound has also been shown to be effective in reducing opioid withdrawal symptoms in animal models.
実験室実験の利点と制限
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which allows for the study of the specific effects of this receptor in opioid addiction and pain management. This compound also has a low toxicity profile, which allows for the use of higher doses in animal models. However, this compound has a short half-life, which limits its use in long-term studies.
将来の方向性
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of research is the development of more potent and selective mu-opioid receptor antagonists. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the dopamine and serotonin systems. This compound may also have potential as a treatment for other substance use disorders, such as cocaine and alcohol addiction. Finally, the development of this compound analogs with longer half-lives may allow for the study of its effects in long-term animal models.
合成法
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized by the reaction of 5-chloro-2,4-dimethoxybenzoic acid with 2-thiophenemethanamine in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to yield this compound.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to be effective in reducing the rewarding effects of opioids and preventing relapse in animal models of addiction. This compound has also been shown to be effective in reducing pain without the development of tolerance in animal models.
特性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-13-8-9-19(27-13)16-7-5-4-6-10-23(16)20(24)22-15-11-14(21)17(25-2)12-18(15)26-3/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCKICSDKAVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)

![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)


![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)

![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
